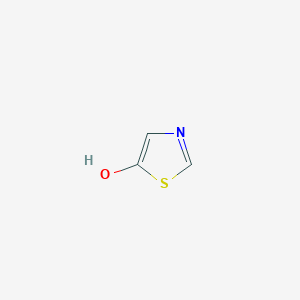
5-Thiazolol
Übersicht
Beschreibung
5-Thiazolol , also known as thiazole , is a five-membered heterocyclic compound containing a sulfur and nitrogen atom in its ring structure. It exhibits aromatic properties and is commonly found in various natural products, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of 5-Thiazolol involves several methods, including cyclization reactions of thioamides, thiosemicarbazides, or α-haloketones with various reagents. Notably, the Hantzsch synthesis and Gewald reaction are commonly employed for its preparation.
Molecular Structure Analysis
The molecular formula of 5-Thiazolol is C₃H₃NS . Its structure consists of a five-membered ring with a nitrogen atom at position 1 and a sulfur atom at position 3. The aromaticity of the thiazole ring contributes to its stability and reactivity.
Chemical Reactions Analysis
5-Thiazolol participates in diverse chemical reactions, including:
- Ring-Opening Reactions : Cleavage of the thiazole ring to form open-chain compounds.
- Substitution Reactions : Substituting hydrogen atoms with various functional groups.
- Condensation Reactions : Formation of derivatives by reacting with aldehydes, ketones, or carboxylic acids.
Physical And Chemical Properties Analysis
- Melting Point : Typically ranges from 60°C to 80°C.
- Solubility : Soluble in polar organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
- Color : Often pale yellow to light brown.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
Compounds related to 5-Thiazolol have demonstrated significant antifungal and antimicrobial effects. A study highlighted the synthesis of various thiazolo compounds and their potent antifungal activity against certain pathogens like Cryptococcus neoformans and Saccharomyces cerevisiae. Notably, these compounds also exhibited low toxicity in brine shrimp assays and in vitro cytotoxicity against certain cell lines at specific concentrations (Jalilian et al., 2000). Additionally, thiazole and bisthiazole derivatives have been extensively researched for their antibacterial, antifungal, antiviral, and antitumor activities, becoming significant in medicinal chemistry (Borcea et al., 2021).
Immunosuppressive Agents
7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues have been discovered as a new class of immunosuppressive agents, showing promise in preventing graft rejection after organ transplantation. These compounds demonstrated potent activity in in vitro models and one representative showed excellent in vivo efficacy in a preclinical animal model of organ transplantation (Jang et al., 2011).
Anticancer Activity
Several studies have identified the anticancer potential of 5-Thiazolol derivatives. Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones were synthesized and showed excellent anticancer properties against various cancer cell lines without causing toxicity to normal somatic cells. This indicates their potential as drug-like molecules with anticancer properties (Holota et al., 2021). Additionally, 5-(2′-indolyl)thiazoles, synthesized through a specific reaction process, displayed encouraging anticancer activity and selectivity towards particular cell lines (Vaddula et al., 2016).
Acetylcholinesterase Inhibitors
Thiazole derivatives are noted for their anticholinesterase activity, and some synthesized thiazole derivatives showed a certain inhibitory activity on acetylcholinesterase, suggesting their potential in treating conditions like Alzheimer's disease (Han et al., 2022).
Role in Organic Electronics
Thiazolo[5,4-d]thiazoles are recognized for their electron-deficient system, high oxidative stability, and rigid planar structure, which are advantageous for applications in organic electronics, notably in organic photovoltaics. They are considered promising building blocks in the synthesis of semiconductors for plastic electronics (Bevk et al., 2013).
Safety And Hazards
- Toxicity : Some derivatives may be toxic; proper handling and disposal are essential.
- Irritant : Skin and eye irritation potential.
- Flammability : Non-flammable.
Zukünftige Richtungen
Research on 5-Thiazolol continues to explore its applications in drug discovery, materials science, and agrochemicals. Investigations into novel derivatives, green synthesis methods, and targeted biological activities are promising areas for future exploration.
Please note that this analysis is based on existing literature, and further studies may provide additional insights. For more detailed information, refer to the relevant scientific papers123.
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPAIIATLGUTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602276 | |
| Record name | 1,3-Thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazol-5-ol | |
CAS RN |
77075-76-4 | |
| Record name | 1,3-Thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



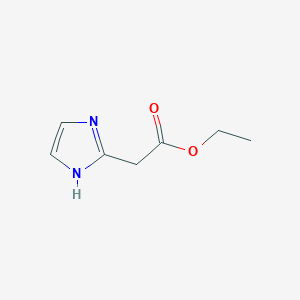

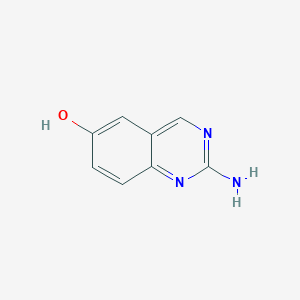

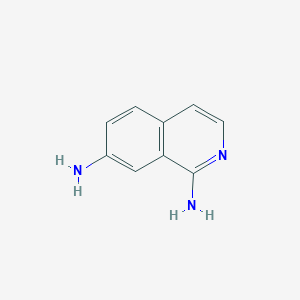
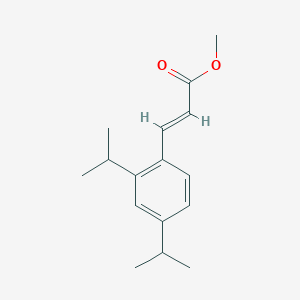
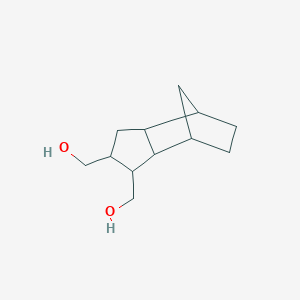


![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)
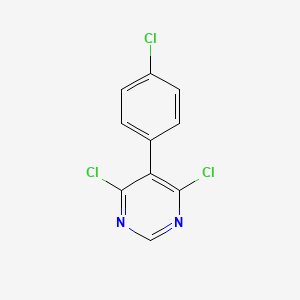
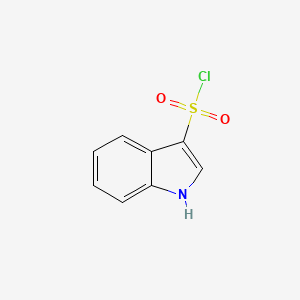
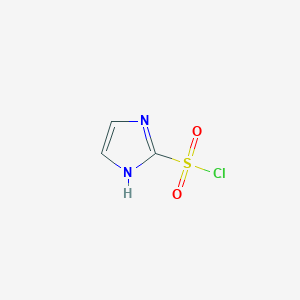
![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)